
N-cyclohexylpiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-cyclohexylpiperazine-1-carboxamide, also known as CPP or CPP-ACP, is a compound that belongs to the class of piperazines . It has a CAS Number of 923177-04-2 and a molecular weight of 211.31 .
Molecular Structure Analysis
The molecular formula of this compound is C11H21N3O. The InChI Code is 1S/C11H21N3O/c15-11(14-8-6-12-7-9-14)13-10-4-2-1-3-5-10/h10,12H,1-9H2,(H,13,15) .Physical and Chemical Properties Analysis
This compound has a molecular weight of 211.31 . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Androgen Receptor Antagonist Activity
N-Arylpiperazine-1-carboxamide derivatives have been synthesized and evaluated for their androgen receptor (AR) antagonist activities. These compounds show potential for antiandrogenic properties, which could be useful in the treatment of prostate cancer. One specific compound, trans-N-4-[4-cyano-3-(trifluoromethyl)phenyl]-N-(2,4-difluorophenyl)-2,5-dimethylpiperazine-1-carboxamide, demonstrated significant antiandrogenic activity, suggesting its potential as a stronger AR antagonist compared to existing drugs like bicalutamide (Kinoyama et al., 2005).
Mosquito Repellent Properties
Certain carboxamide derivatives, including those related to N-cyclohexylpiperazine-1-carboxamide, have been identified as potential mosquito repellents. A study synthesized and evaluated these compounds for their repellency against Aedes aegypti. One specific compound, (E)-N-cyclohexyl-N-ethyl-2-hexenamide, outperformed N,N-diethyl-3-methylbenzamide (deet) in both high and low dosage tests (Katritzky et al., 2010).
Antitumor Activity
2-Cyanoaziridine-1-carboxamides, a class of compounds related to this compound, have shown promising results against various tumor cells, including those resistant to common chemotherapy drugs. Their effectiveness correlated with the lipophilicity of the substituents, indicating their potential as novel antitumor agents (Iyengar et al., 1999).
BACE1 Inhibitors
N-(2-(Piperazin-1-yl)phenyl)aryl carboxamide derivatives have been synthesized and evaluated as β-secretase (BACE1) inhibitors. These compounds, synthesized through Ugi-multicomponent reaction, showed potential in inhibiting BACE1, which is significant for Alzheimer's disease research. One compound in particular displayed strong interactions with the BACE1 active site, suggesting its potential as a therapeutic agent (Edraki et al., 2015).
HIV Treatment
Novel N-[3-(4-phenylpiperazin-1-yl)-propyl]-carboxamide derivatives have been synthesized and evaluated for potential treatment of HIV. These compounds, developed through microwave-assisted synthesis, showed promising cell-cell fusion inhibitory activities (Weng et al., 2011).
Neuroinflammation Imaging
Compounds like [11C]CPPC, which includes a piperazine carboxamide structure, have been developed as PET radiotracers specific for CSF1R, a microglia-specific marker. This compound aids in noninvasive imaging of neuroinflammation, contributing to the study of various neuropsychiatric disorders (Horti et al., 2019).
Properties
IUPAC Name |
N-cyclohexylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O/c15-11(14-8-6-12-7-9-14)13-10-4-2-1-3-5-10/h10,12H,1-9H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPLPMJIIQLMMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2982888.png)
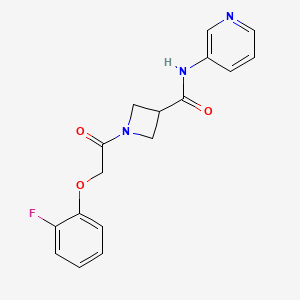
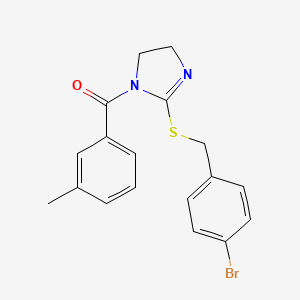
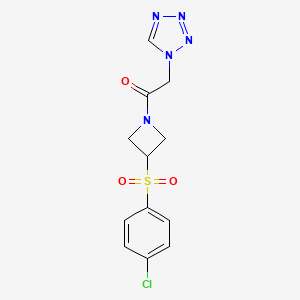
![1-[3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl]-4-isobutyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2982897.png)
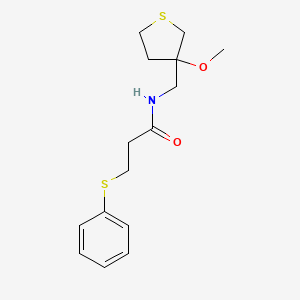

![3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2982901.png)
![N-[(4-Hydroxyphenyl)methyl]pyridine-4-carboxamide](/img/structure/B2982902.png)
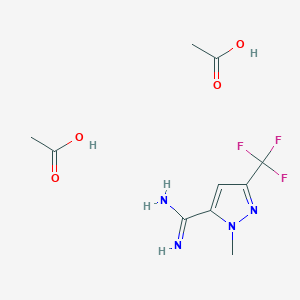
![3-acetamido-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2982906.png)
![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylbenzamide](/img/structure/B2982907.png)
![Methyl 2-({4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-2-methylanilino}sulfonyl)benzenecarboxylate](/img/structure/B2982911.png)
